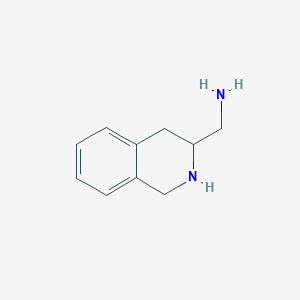

(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine

描述

(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine is a compound belonging to the class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry . The tetrahydroisoquinoline scaffold is a crucial structure in many natural and synthetic compounds, contributing to their biological efficacy against various pathogens and neurodegenerative disorders .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine typically involves the Pictet-Spengler reaction, where phenylethylamine reacts with aldehydes in the presence of an acid catalyst . This reaction forms the tetrahydroisoquinoline core, which can then be further modified to introduce the methanamine group.

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the Pictet-Spengler reaction conditions to achieve higher yields and purity. This includes using different aldehydes and acid catalysts to fine-tune the reaction parameters .

化学反应分析

Substitution Reactions

The primary amine group and aromatic fluorine (when present) participate in nucleophilic and electrophilic substitutions:

a. Fluorine Substitution

-

Diazotization followed by Schiemann fluorination replaces aromatic hydrogen with fluorine (e.g., synthesis of 6-fluoro derivatives) .

-

Sandmeyer halogenation introduces chlorine or bromine at the 6-position using CuCl or CuBr .

b. Alkylation of the Amine Group

-

Reaction with alkyl halides (e.g., methyl bromoacetate) under basic conditions yields N-alkylated derivatives. For example:

This reaction is critical for introducing pharmacophores in drug discovery .

Oxidation and Reduction

a. Oxidation of the Amine

-

The primary amine is oxidized to a nitrile using MnO₂ or catalytic hydrogenation with Pd/C in the presence of oxygen.

-

In the presence of Ru(II) chiral catalysts, enantioselective oxidation yields imine intermediates, pivotal for asymmetric synthesis .

b. Reduction of Imines

-

Catalytic hydrogenation (H₂/Pd-C) reduces imine bonds in intermediates to secondary amines, preserving stereochemistry .

Amide Coupling and Acylation

The amine reacts with carboxylic acids or activated esters to form amides:

-

Reagents : HBTU, EDC·HCl, or DCC with HOBt facilitate coupling .

-

Example : Reaction with Boc-protected tetrahydroisoquinoline-3-carboxylic acid produces stable amides used in peptide mimetics :

Coordination Chemistry

The amine and aromatic system enable metal complex formation:

-

Dithiocarbamate Complexes : Reacts with CS₂ and triethylamine to form dithiocarbamate ligands, which bind to Ni(II), Sn(II), Hg(II), Pb(II), and Zn(II) .

-

Catalytic Applications : Cu²⁺ and Co³⁺ complexes catalyze enantioselective Henry (nitroaldol) and Michael additions, though with moderate enantiomeric excess (up to 61.7%) .

Cyclization and Ring Expansion

-

Bischler–Napieralski Reaction : Forms polycyclic alkaloids via cyclodehydration of acylated intermediates .

-

Pictet-Spengler Reaction : Condensation with aldehydes yields β-carboline derivatives, useful in natural product synthesis .

Comparative Reactivity of Derivatives

Mechanistic Insights

-

Steric Effects : The (R)- or (S)-configuration at the 3-position influences reaction rates and stereoselectivity, particularly in catalytic hydrogenation .

-

Electronic Effects : The electron-withdrawing fluorine at the 6-position deactivates the aromatic ring, directing electrophilic substitutions to the 7-position .

科学研究应用

Medicinal Chemistry

Therapeutic Potential

The compound has shown promise in the development of therapeutics targeting various diseases. Studies have indicated its potential as an inhibitor for specific enzymes and receptors involved in metabolic disorders and neurodegenerative diseases.

- Enzyme Inhibition : Research has highlighted the compound's ability to inhibit monoacylglycerol acyltransferase 2 (MGAT2), which plays a crucial role in triglyceride synthesis. In vivo studies demonstrated that derivatives of TIQ-diamine significantly reduced plasma triglyceride levels in mice, suggesting its potential for treating obesity and related metabolic disorders .

- Receptor Modulation : The compound has been investigated for its interactions with adrenergic and opioid receptors. It has been shown to stimulate β3-adrenergic receptors and antagonize δ-opioid receptors, indicating its potential use in pain management and metabolic regulation .

Neuropharmacology

Cognitive Enhancement and Neuroprotection

Due to its interaction with orexin receptors, (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine derivatives are being explored for their effects on sleep disorders and cognitive functions. Research indicates that these compounds may serve as non-peptide antagonists for orexin receptors, which are implicated in sleep regulation and appetite control .

Synthesis and Chemical Applications

Building Blocks for Complex Molecules

In synthetic chemistry, TIQ-diamine serves as a versatile building block for constructing more complex molecular architectures. Its unique functional groups facilitate the development of chemical libraries for drug discovery.

- Synthesis Techniques : The Mitsunobu reaction has been successfully employed to synthesize TIQ-diamine with high yields while preserving stereochemistry. This method allows for the efficient preparation of TIQ derivatives that can be further modified for various applications .

Material Science

Polymer and Coating Applications

The functional properties of this compound enable its use in creating specialty chemicals and materials. Its ability to modify polymer characteristics makes it suitable for applications in coatings and adhesives.

Case Studies

作用机制

The mechanism of action of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in pathogen metabolism or bind to receptors in the nervous system to exert neuroprotective effects .

相似化合物的比较

1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar biological activities.

1-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine: A derivative with additional methyl groups that may enhance its biological properties.

Uniqueness: (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in medicinal chemistry .

生物活性

(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine, a derivative of tetrahydroisoquinoline (THIQ), has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is known for its potential therapeutic applications in various disorders, including neurodegenerative diseases and as an inhibitor of specific enzymes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exists primarily as a dihydrochloride salt in biological studies, enhancing its solubility and stability in aqueous environments .

1. Enzyme Inhibition

Research indicates that tetrahydroisoquinoline derivatives exhibit significant inhibitory activity against various enzymes. For instance:

- Phenylethanolamine N-methyltransferase (PNMT) : Compounds similar to this compound have been shown to inhibit PNMT effectively. This enzyme is crucial in catecholamine biosynthesis, and its inhibition can influence neurotransmitter levels .

- Dihydrofolate Reductase (DHFR) : Novel THIQ derivatives have demonstrated inhibitory effects on DHFR, an essential enzyme in folate metabolism and DNA synthesis .

2. Receptor Interactions

The compound has shown affinity for several receptors:

- Adrenergic Receptors : Studies reveal that certain THIQ derivatives can stimulate β3-adrenergic receptors while antagonizing δ-opioid receptors . This dual action may provide therapeutic benefits in metabolic disorders and pain management.

- Melatonin Receptors : Some derivatives exhibit nanomolar binding affinity towards melatonin receptors (MT1 and MT2), suggesting potential applications in sleep disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. Key findings include:

- Substituent Effects : The introduction of different substituents at the 3-position of the isoquinoline ring alters receptor affinity and enzyme inhibitory potency . For example, fluorination at specific positions enhances selectivity for PNMT while reducing affinity for α2-adrenoceptors.

- Chirality : The stereochemistry of the compound plays a critical role in its biological activity. The (S)-enantiomer tends to exhibit superior pharmacological properties compared to its (R)-counterpart .

1. Neurodegenerative Disorders

A study highlighted the potential of THIQ derivatives in treating neurodegenerative conditions such as Alzheimer's disease. Compounds were found to enhance neuroprotective effects through modulation of neurotransmitter systems .

2. Pain Management

Clinical evaluations demonstrated that certain THIQ derivatives could alleviate neuropathic pain by acting on orexin receptors. This mechanism suggests a novel approach to pain management without the side effects commonly associated with opioid analgesics .

属性

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDYNQIMTRERLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452926 | |

| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147557-04-8 | |

| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。